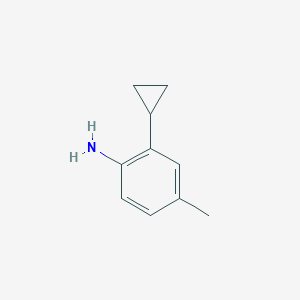

2-Cyclopropyl-4-methylaniline

Description

Contextualization of Cyclopropyl-Substituted Anilines in Modern Organic Synthesis

Cyclopropyl-substituted anilines are valuable building blocks in contemporary organic synthesis, largely due to the unique properties conferred by the cyclopropyl (B3062369) group. The synthesis of these compounds, particularly N-arylcyclopropylamines, has been significantly advanced through modern catalytic methods. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for their construction. These reactions enable the formation of a bond between an aryl halide or triflate and cyclopropylamine (B47189). acs.orgnih.govepa.gov The development of highly active and specialized palladium precatalysts and ligands has been crucial in overcoming the challenges associated with the arylation of sterically demanding or electronically varied amines like cyclopropylamine. acs.orgnih.gov

These synthetic methods offer access to a diverse array of (hetero)arylated cyclopropylanilines, which are motifs present in a number of prominent drug molecules. nih.gov The ability to construct these molecules efficiently allows chemists to explore their potential in various applications. For instance, donor-acceptor cyclopropanes can react with anilines in Lewis acid-catalyzed processes to form γ-amino esters, which can then be converted into pharmacologically important pyrrolidin-2-ones. nih.gov This highlights the role of cyclopropyl anilines not just as final targets but as key intermediates in the synthesis of more complex, biologically relevant scaffolds. nih.govontosight.ai

Significance of Methyl and Cyclopropyl Substituents on Aniline (B41778) Derivatives for Research

The substituents on an aniline ring profoundly influence its chemical and physical properties. The methyl group and the cyclopropyl group in 2-Cyclopropyl-4-methylaniline each impart distinct and significant effects that are of great interest to researchers.

Methyl Group: A methyl group is a classic example of an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.org When attached to an aromatic ring, it increases the electron density of the ring, thereby activating it towards electrophilic aromatic substitution. researchgate.net This enhanced reactivity makes the aniline core more susceptible to further functionalization. The position of the methyl group is also critical; in the para-position (as in this compound), its activating effect strongly directs incoming electrophiles to the ortho positions relative to the amino group. libretexts.orgresearchgate.net

Cyclopropyl Group: The cyclopropyl group is unique. Due to the high degree of ring strain and the sp-hybridization character of its C-C bonds, it can act as an electron-donating group, capable of conjugating with adjacent π-systems. unl.pt This electronic property can activate the phenyl ring. unl.pt From a steric and conformational perspective, the cyclopropyl ring is a small, rigid scaffold. nih.gov This rigidity can be advantageous in medicinal chemistry for "locking" a molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity for its target. unl.pt The cyclopropyl group is often used as a bioisostere for other small alkyl groups like isopropyl, or even for phenyl rings and alkenes, offering a way to fine-tune a molecule's properties. unl.ptnih.gov Furthermore, the inherent strain in the cyclopropane (B1198618) ring enhances its reactivity in certain chemical transformations. longdom.org

The combination of the electron-donating methyl group and the unique electronic and conformational properties of the cyclopropyl group makes this compound and related structures intriguing targets for synthetic and medicinal chemistry research. The interplay of these substituents can affect the basicity of the amino group, the molecule's metabolic stability, and its potential interactions with biological targets. nih.gov For example, the strained cyclopropane ring can enhance electrophilicity at the aniline nitrogen, facilitating nucleophilic substitutions, while the methyl group can influence reaction rates and binding through steric and electronic effects.

| Substituent | Electronic Effect | Key Influence on Research |

| Methyl | Electron-donating (inductive, hyperconjugation) | Activates aromatic ring, directs substitution libretexts.orgresearchgate.net |

| Cyclopropyl | Electron-donating (conjugative), strained ring | Provides conformational rigidity, improves metabolic stability, acts as a bioisostere unl.ptnih.gov |

Overview of Research Trajectories for Aromatic Amines with Constrained Ring Systems

The incorporation of constrained ring systems, such as cyclopropane, into aromatic amines is a significant research trajectory, particularly in medicinal chemistry and materials science. nih.govlongdom.org The rationale behind this strategy is to leverage the unique structural and physicochemical properties that these small, rigid rings impart.

In drug discovery, introducing a constrained ring like cyclopropane can have several beneficial effects. It can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The conformational rigidity of the ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. nih.gov This principle has been applied in the design of inhibitors for various enzymes and receptors. nih.govnih.gov For example, research into kinase inhibitors has shown that incorporating a cyclopropane ring can enhance inhibitory activity. mdpi.com

However, the use of cyclopropylamines is not without potential liabilities. The cyclopropylamine moiety can sometimes be bioactivated to form reactive metabolites, which is a critical consideration in drug development. nih.govhyphadiscovery.com Research is ongoing to understand the mechanisms of such bioactivation and to design molecules that avoid these pathways. hyphadiscovery.comnih.gov

Beyond pharmaceuticals, anilines with constrained rings are explored in materials science. The rigidity and defined geometry offered by these systems can influence the packing of molecules in the solid state, leading to materials with specific electronic or optical properties. longdom.org The synthesis of complex, polycyclic compounds, including spirotetrahydroquinolines, from anilines and strained rings like cyclobutanones, demonstrates the utility of these structures as versatile synthetic platforms for creating novel molecular architectures. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVJHYOOJJLVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Chemical Reactivity and Transformations

Reactions Involving the Aromatic Amine Moiety

The presence of the amino group (-NH₂) profoundly influences the chemical behavior of the aromatic ring, making it highly nucleophilic and susceptible to a range of transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In 2-cyclopropyl-4-methylaniline, the regiochemical outcome of such reactions is dictated by the directing effects of the substituents attached to the benzene (B151609) ring.

The amino (-NH₂), methyl (-CH₃), and cyclopropyl (B3062369) (-C₃H₅) groups are all classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orglumenlearning.com They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com All three groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. organicchemistrytutor.comchemistrytalk.org

In this compound, these directing effects are combined:

Amino Group (-NH₂): This is a strongly activating group with a powerful ortho, para-directing effect due to the resonance donation of its lone pair of electrons.

Cyclopropyl Group: This group is considered a weakly activating, ortho, para-director. It can donate electron density through a mechanism involving the favorable overlap of its bent C-C bonds with the aromatic π-system.

Methyl Group (-CH₃): This is also a weakly activating, ortho, para-director through an inductive effect.

The positions available for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are summarized below.

| Position | Effect of Amino Group (at C1) | Effect of Cyclopropyl Group (at C2) | Effect of Methyl Group (at C4) | Overall Predicted Susceptibility |

|---|---|---|---|---|

| C3 | Meta | Ortho | Ortho | Moderately Favored |

| C5 | Para | Meta | Ortho | Favored |

| C6 | Ortho | Meta | Meta | Strongly Favored (but sterically hindered) |

The powerful ortho, para-directing influence of the amino group is the dominant factor. It strongly activates the C6 (ortho) and C5 (para to the cyclopropyl group, but influenced by the amino group's ortho resonance) positions. However, the C6 position is significantly sterically hindered by the adjacent bulky cyclopropyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by both the amino and methyl groups and is sterically accessible. Substitution at C3 is also possible, being ortho to both the cyclopropyl and methyl groups, but it is meta to the strongly directing amino group, making it a less favored pathway.

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that is mechanistically distinct from electrophilic substitution. It involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. chemistrysteps.com This reaction is generally not feasible on electron-rich aromatic rings like this compound. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups. chemistrysteps.comwikipedia.org

Therefore, this mechanism is only relevant for derivatives of this compound that have been substituted with such groups, for example, a hypothetical 2-cyclopropyl-5-nitro-4-methylchlorobenzene. The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

The regiochemistry of the electron-withdrawing group is critical. The reaction proceeds efficiently only if the EWG is positioned ortho or para to the leaving group. libretexts.orglibretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, which provides significant stabilization to the intermediate. youtube.com In a meta-substituted system, this resonance stabilization is not possible, and the reaction is much slower or does not occur at all. libretexts.org

| Factor | Requirement/Effect | Rationale |

|---|---|---|

| Substrate | Must possess strong electron-withdrawing groups (EWGs). | EWGs decrease the electron density of the ring, making it susceptible to nucleophilic attack. chemistrysteps.com |

| Leaving Group | A good leaving group (typically a halide) is required. | The leaving group is expelled in the second step to restore aromaticity. |

| Nucleophile | A strong nucleophile is needed. | The nucleophile must be strong enough to attack the electron-deficient ring. |

| Regiochemistry | EWGs must be positioned ortho or para to the leaving group. | This allows for resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orglibretexts.org |

The nitrogen atom of the amine moiety in this compound can undergo oxidation. A common transformation is the formation of an amine N-oxide. However, a mechanistically distinct and significant pathway exists for N-cyclopropylanilines involving a single-electron transfer (SET) mechanism.

Upon oxidation, N-cyclopropylaniline derivatives can form a nitrogen radical cation. acs.org This intermediate is unstable and can undergo a spontaneous and irreversible ring-opening of the strained cyclopropyl group. acs.orgresearchgate.net This process is driven by the release of ring strain (approximately 28 kcal/mol) and results in the formation of a more stable iminium distonic radical cation. acs.org This ring-opened radical can then react further, for instance with molecular oxygen, to form various products. acs.org This unique reactivity makes N-cyclopropylanilines useful as probes for single-electron transfer processes. acs.orgresearchgate.net

More conventional oxidation of the primary amine can lead to various products depending on the oxidant and reaction conditions. While primary anilines are often oxidized to complex mixtures, including colored polymeric materials, controlled oxidation can yield specific products. If the amine were secondary (e.g., N-alkyl-2-cyclopropyl-4-methylaniline), oxidation to the corresponding N-oxide would be a more common transformation using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). acs.org

This section concerns the reduction of oxidized forms of the amine moiety. For instance, if an N-oxide derivative of this compound were formed, it could be reduced back to the parent amine. This transformation represents a change in the oxidation state of the nitrogen atom.

The reduction of amine N-oxides is a well-established process. A variety of reagents can accomplish this, including:

Diboron Reagents: Reagents like bis(pinacolato)diboron [(pinB)₂] can efficiently reduce anilino-N-oxides under mild conditions. nih.gov The reactions are often fast and tolerate a wide range of other functional groups. nih.gov

Titanium(III) Chloride (TiCl₃): This reagent is known to selectively reduce N-oxides back to their parent amines, even in complex molecular settings. researchgate.net

Iron Powder in Acetic Acid (Fe/AcOH): This classical reducing system can be used for the reduction of related species like nitrones to secondary amines. tandfonline.com

Electrochemical Methods: The use of electricity can reduce nitrones to amines without the need for chemical reagents, offering a green chemistry approach. rsc.orgrsc.orgresearchgate.net

These reduction reactions are valuable in synthesis, often used in the context of prodrug activation where a less active N-oxide is reduced in vivo to the active parent amine. acs.orgnih.gov

Palladium-catalyzed hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as that in a vinylarene (e.g., styrene). This compound, as a primary arylamine, is a suitable substrate for this reaction. The catalytic cycle is complex and several mechanistic pathways have been proposed.

One extensively studied mechanism for the hydroamination of vinylarenes with anilines involves the following key steps: organic-chemistry.orgbwise.kr

Formation of a Palladium Hydride Species: The active catalyst, a palladium hydride complex, is generated in situ.

Migratory Insertion: The vinylarene inserts into the palladium-hydride bond. This step typically dictates the regioselectivity of the reaction.

Formation of an η³-Arylethyl Palladium Complex: The resulting palladium alkyl species rearranges to a more stable η³-benzylic complex. This complex is often the catalyst resting state. nih.govresearchgate.net

Nucleophilic Attack: The aniline (B41778) attacks the η³-arylethyl ligand. This is the C-N bond-forming step. Studies have shown this occurs via an external attack of the amine on the palladium complex. nih.gov

Product Release and Catalyst Regeneration: The product is released, and the palladium catalyst is regenerated to re-enter the catalytic cycle.

The reactivity and efficiency of the catalyst are influenced by several factors, including the steric and electronic properties of the phosphine ligands on the palladium center. acs.orgberkeley.edu Ligands with larger bite angles, such as Xantphos, have been shown to promote faster rates of nucleophilic attack and lead to more active catalysts. acs.org

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl boronic acid. wikipedia.org This reaction is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination and is notable for its ability to be performed under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The precise mechanism has been the subject of extensive study, and a widely accepted catalytic cycle involves copper in the +1, +2, and +3 oxidation states: wikipedia.orgnrochemistry.com

Ligand Exchange/Coordination: The aniline (this compound) coordinates to a copper(II) salt, such as copper(II) acetate.

Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand and forming an aryl-copper(II) intermediate.

Oxidation/Disproportionation: The aryl-copper(II) complex is proposed to undergo oxidation or disproportionation to form a key aryl-copper(III)-amide intermediate. Oxygen from the air is often the terminal oxidant in catalytic versions of the reaction. organic-chemistry.org

Reductive Elimination: This crucial step involves the formation of the C-N bond as the product diarylamine is released from the copper(III) center, which is concomitantly reduced to copper(I). wikipedia.org

Catalyst Regeneration: The resulting copper(I) species is re-oxidized to copper(II) by the terminal oxidant (e.g., O₂), completing the catalytic cycle. nrochemistry.com

The reaction is compatible with a wide range of functionalized anilines and arylboronic acids. nih.govorganic-chemistry.org The use of a base, such as pyridine or 2,6-lutidine, is often required. nih.gov

Cyclopropyl Group Reactivity and Ring-Opening Mechanisms

The cyclopropyl group, an alicyclic substituent on the aniline ring, is the primary site of the molecule's characteristic chemical transformations. Its inherent ring strain makes it prone to cleavage under various conditions, leading to the formation of linear, functionalized products. The primary mechanisms governing this reactivity include single electron transfer (SET) induced pathways, acid-catalyzed cleavage, and difunctionalization reactions.

Single electron transfer processes are a key method for initiating the ring-opening of cyclopropylamines. This pathway involves the initial one-electron oxidation of the amine, which generates a highly reactive intermediate that spontaneously undergoes cleavage of the strained cyclopropane (B1198618) ring.

The initial step in SET-induced reactions is the oxidation of the nitrogen atom of the cyclopropylaniline, which results in the formation of an amine radical cation beilstein-journals.orgnih.gov. This odd-electron species can be generated through various methods, including electrochemistry, chemical oxidants, or, more recently, visible light photoredox catalysis beilstein-journals.org.

Once formed, the amine radical cation of a cyclopropylaniline is highly unstable. The significant strain energy of the adjacent cyclopropyl ring drives a rapid, irreversible fragmentation researchgate.net. This process involves the cleavage of a carbon-carbon bond within the cyclopropane ring, leading to the formation of a "distonic radical cation" nih.govkuleuven.beacs.org. In this intermediate, the radical and the cation centers are separated, typically with the positive charge remaining on the nitrogen atom and the radical localized on a terminal carbon of the newly formed three-carbon chain kuleuven.be. The formation of this more stable, open-chain distonic species is a powerful thermodynamic driving force for the reaction kuleuven.be.

The rate at which the cyclopropyl ring opens is not instantaneous and is heavily influenced by both stereoelectronic and resonance effects. For the ring-opening to occur efficiently, the cyclopropyl group must adopt a specific "bisected" conformation relative to the p-orbital of the nitrogen radical cation. If the molecule's lowest energy conformation does not meet these stereoelectronic requirements, the ring-opening process can be significantly slowed nih.gov.

However, for N-cyclopropylanilines, resonance delocalization is a dominant factor. The spin and charge of the radical cation can be delocalized into the adjacent phenyl ring, which stabilizes the ring-closed form and retards the ring-opening process nih.gov. For example, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening at a relatively slow rate, which is often too slow to compete with other processes like deprotonation nih.gov. This sluggishness is primarily attributed to the stabilizing resonance effect of the aniline ring nih.gov. Modifying the electronic properties of the aniline ring or adding radical-stabilizing groups to the cyclopropane ring can dramatically alter this rate. For instance, incorporating a radical-stabilizing phenyl substituent on the cyclopropyl group can increase the ring-opening rate constant by several orders of magnitude, demonstrating that compensating for the loss of resonance energy can accelerate the cleavage nih.gov.

| Compound | Rate Constant (s⁻¹) | Key Structural Feature |

|---|---|---|

| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 x 10⁴ | Standard aniline resonance stabilization |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 3.5 x 10² | Conformationally locked, but resonance still dominant |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 x 10⁸ | Phenyl group on cyclopropane ring stabilizes the open-chain radical |

The fragmentation of the cyclopropyl ring under SET conditions leads to a variety of products, depending on the specific reagents and reaction conditions. A notable product that can be formed from the ring-opening of related N-aryl-cyclopropylamines is cinnamaldehyde acs.org. The formation of such products supports a mechanism where the three-carbon chain, resulting from the ring cleavage, undergoes further oxidation and rearrangement acs.org. Other potential byproducts can include complex heterocyclic structures, such as isoxazolines, which arise from the trapping of the distonic radical cation intermediate by other reagents or molecules in the reaction mixture acs.org.

In the presence of a strong acid, the cyclopropyl ring of a cyclopropylamine (B47189) can be opened through an entirely different, electrophilic mechanism that does not involve radical intermediates nih.gov. In this pathway, the amine group is first protonated to form an ammonium salt, such as trans-2-phenylcyclopropylamine•HCl nih.gov.

The strongly electron-withdrawing ammonium group acts as a σ-acceptor, which interacts with the cyclopropane's 1e” orbital. This interaction leads to a significant weakening and lengthening of the distal C2-C3 bond—the bond furthest from the substituent nih.gov. The ring-opening is then initiated by the protonation of this weakened distal bond, which forms a highly reactive dicationic intermediate, or "superelectrophile" nih.gov. This intermediate is then susceptible to attack by nucleophiles or can undergo intramolecular reactions, such as a Friedel-Crafts reaction, if an aryl group is suitably positioned nih.gov. This mechanism is distinct from the cleavage of donor-acceptor cyclopropanes, which typically involves the breaking of a vicinal (adjacent) bond nih.gov.

The ring-opening of cyclopropylamines can be harnessed for synthetic utility to create 1,3-difunctionalized products, where new functional groups are installed at the two ends of the former cyclopropane ring. These reactions represent powerful tools in organic synthesis for converting a simple cyclic structure into a more complex, acyclic one nih.govresearchgate.net.

One approach involves treating cyclopropylamines with an electrophilic reagent in the presence of a nucleophile. For example, using N-Iodosuccinimide (NIS) as an electrophilic iodine source, the cyclopropylamine can be activated to undergo an S_N2-like ring-opening attack by a nucleophile researchgate.net. This process allows for the incorporation of two different functional groups in a 1,3-relationship. This two-electron (2e) pathway overcomes some limitations of the single-electron (1e) SET protocols researchgate.net.

Furthermore, catalytic methods for the oxidative 1,3-difunctionalization of substituted cyclopropanes have been developed. These reactions can tolerate amine functionality on the substrate and proceed via ring-opening to install groups such as fluorine atoms across the newly cleaved C-C bond nih.gov. Such transformations highlight the versatility of the cyclopropyl group as a three-carbon building block that can be strategically unmasked to generate valuable linear molecules nih.govchemrxiv.org.

Single Electron Transfer (SET) Induced Ring-Opening Reactions

Mechanistic Insights into Catalytic Processes

The catalytic transformations involving aromatic amines and cyclopropyl groups are of significant interest in synthetic chemistry due to the prevalence of these motifs in pharmaceuticals and functional materials. Understanding the underlying mechanisms of these reactions is crucial for the development of efficient and selective synthetic methodologies. This section delves into the mechanistic aspects of catalytic processes involving this compound and its analogs, with a focus on transition metal-catalyzed reactions, the role of catalysts and ligands, and C-H activation studies.

Transition metal catalysis provides a powerful toolkit for the functionalization of anilines and their derivatives. acs.org While specific studies on this compound are not extensively documented, mechanistic insights can be drawn from reactions involving analogous N-cyclopropylanilines and other substituted anilines. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of a molecule like this compound, the aniline nitrogen can act as a directing group, guiding the catalyst to specific C-H bonds on the aromatic ring for functionalization.

In photosensitized reactions, N-cyclopropylaniline (CPA) and its analogs have been studied to understand their oxidative properties. acs.orgresearchgate.net Following an initial single-electron transfer (SET) oxidation of the aniline, the resulting radical cation can undergo a spontaneous and irreversible opening of the cyclopropyl ring. acs.orgresearchgate.net This process yields a distonic radical cation, which can then react with other molecules, such as molecular oxygen. acs.org While not a transition metal-catalyzed process in this specific context, this reactivity highlights the electronic interplay between the aniline moiety and the cyclopropyl group, a factor that would also influence transition metal-catalyzed transformations. The susceptibility of the cyclopropyl group to ring-opening under oxidative conditions suggests that catalytic cycles involving oxidative addition or single-electron transfer steps would need to be carefully controlled to preserve this moiety.

Iridium-catalyzed reactions of aniline derivatives have also been explored. For example, visible-light-induced iridium catalysis has been used for the addition of α-aminoalkyl radicals, generated from N-methyl-N-((trimethylsilyl)methyl)aniline, to α,β-unsaturated carbonyl compounds. beilstein-journals.org This type of photoredox catalysis demonstrates a pathway for the functionalization of aniline derivatives through radical intermediates, which could be a potential avenue for the transformation of this compound.

The choice of catalyst and, critically, the design of the coordinating ligands are paramount in controlling the selectivity and efficiency of transition metal-catalyzed reactions. mdpi.com Ligands can modulate the steric and electronic properties of the metal center, thereby influencing substrate binding, the activation of specific bonds, and the stereochemical outcome of the reaction.

In the realm of palladium-catalyzed C-H activation, the development of specialized ligands has been instrumental in achieving high levels of enantioselectivity. For instance, in the Pd(II)-catalyzed enantioselective C-H activation of cyclopropanes, mono-N-protected amino acid (MPAA) ligands have been shown to be highly effective. nih.gov Systematic tuning of these ligands, by altering the protecting group and the amino acid side chain, has led to protocols with high stereoinduction under mild conditions. nih.gov This underscores the principle that subtle modifications to the ligand structure can have a profound impact on the catalytic performance. For a substrate like this compound, chiral ligands would be essential for achieving enantioselective transformations, for example, in asymmetric C-H functionalization of the cyclopropyl ring or the aromatic nucleus.

The following table summarizes the effect of different ligands on the enantioselectivity of a model Pd(II)-catalyzed C-H activation of a cyclopropane, illustrating the critical role of ligand design.

| Ligand | Protecting Group | Amino Acid Side Chain | Enantiomeric Excess (ee) |

| L13-L15 | TcBoc | Alkyl | Lower ee |

| L16 | TcBoc | Aryl (PhG) | Significantly lower ee |

| L17 | TcBoc | Phenylalanine | 85% |

| L18 | TcBoc | N-Methylphenylalanine | Significantly lower ee |

Data adapted from a study on enantioselective C–H activation of cyclopropanes. nih.gov

This data clearly demonstrates that both the steric and electronic properties of the ligand are crucial in determining the stereochemical outcome of the reaction.

C-H activation is a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to complex molecule synthesis. acs.org In the context of this compound, both the aromatic C-H bonds and the C-H bonds of the cyclopropyl ring are potential targets for catalytic functionalization.

Recent advances have demonstrated the feasibility of enantioselective C-H activation of cyclopropanes using palladium(II) catalysis with chiral mono-N-protected amino acid ligands. nih.gov This methodology allows for the coupling of the cyclopropane with a diverse range of organoboron reagents. nih.gov The reaction proceeds under mild conditions and provides a route to enantioenriched cis-substituted cyclopropanes. nih.gov A key challenge in such reactions is controlling the regioselectivity, particularly in the presence of multiple C-H bonds. For this compound, directing group strategies, where the aniline nitrogen coordinates to the metal center and directs it to a specific C-H bond, could be employed to achieve site-selective functionalization.

The presence of electron-withdrawing groups on the aryl ring of a substrate has been shown to suppress competitive ortho-C(aryl)-H functionalization in some C-H activation reactions of cyclopropanes. nih.gov This suggests that the electronic nature of the substituents on the aniline ring of this compound would play a significant role in directing the regioselectivity of C-H activation, either towards the cyclopropyl group or the aromatic ring.

The table below outlines the general conditions for a Pd(II)-catalyzed enantioselective C-H activation/cross-coupling reaction of a cyclopropane with an organoboron reagent, which could be conceptually applied to this compound.

| Component | Role | Example Reagent/Condition |

| Substrate | Cyclopropane source | Cyclopropane carboxylic acid derivative |

| Catalyst | C-H activation | 5 mol% Pd(OAc)₂ |

| Ligand | Chiral induction | 10 mol% Mono-N-protected amino acid |

| Coupling Partner | Functionalization | 1.0 equiv. n-Bu-BF₃K |

| Oxidant/Additive | Catalyst turnover/Reaction promotion | Ag₂CO₃, Li₂CO₃, BQ |

| Solvent | Reaction medium | THF |

| Temperature | Reaction condition | 70 °C |

Conditions are generalized from a representative protocol for enantioselective C–H activation of cyclopropanes. nih.gov

Derivatives and Analogs of 2 Cyclopropyl 4 Methylaniline

Structural Modifications on the Aniline (B41778) Ring

The position and type of alkyl substituents on the aniline ring significantly influence the molecule's properties. While the parent compound is 2-cyclopropyl-4-methylaniline, isomers such as 2-cyclopropyl-5-methylaniline (B13460461) also exist. smolecule.com The latter serves as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry, where its derivatives have been investigated for their potential as kinase inhibitors in cancer therapy. smolecule.com The relative positions of the cyclopropyl (B3062369) and methyl groups affect the electronic and steric environment of the aniline ring, thereby influencing its reactivity in reactions like electrophilic aromatic substitution. smolecule.com

The nature of the alkyl group also plays a crucial role. For instance, replacing the methyl group with other alkyl substituents can alter the molecule's hydrophobicity and steric bulk. A comparison of aniline derivatives shows that a branched alkyl group like 1-ethyl-1-methyl-propyl at the para position introduces significant steric hindrance compared to the more compact cyclopropyl group. This steric difference can impact how these molecules interact with biological targets, such as enzyme active sites.

Table 1: Comparison of this compound Analogs with Varied Substituents

| Compound Name | CAS Number | Substituent(s) | Key Structural Feature |

| This compound | 155970-23-3 | 2-cyclopropyl, 4-methyl | Parent compound |

| 2-Cyclopropyl-5-methylaniline | 1373217-31-3 | 2-cyclopropyl, 5-methyl | Positional isomer of the methyl group |

| 4-{[Cyclopropyl(methyl)amino]methyl}aniline | 1094851-04-3 | 4-{[cyclopropyl(methyl)amino]methyl} | Alkylamino group at para position |

| 4-(1-Ethyl-1-methyl-propyl)-aniline | 873386-82-4 | 4-(1-ethyl-1-methyl-propyl) | Branched alkyl group at para position, high hydrophobicity |

The introduction of halogens onto the aniline ring of this compound creates derivatives with altered reactivity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. For example, 4-Bromo-N-(cyclopropylmethyl)-2-methylaniline is a known derivative. chemscene.com The presence of a halogen, an electron-withdrawing group, can decrease the electron density of the aromatic ring, which in turn affects the rate and orientation of further electrophilic aromatic substitution reactions. masterorganicchemistry.comgoogle.com

In the context of base-promoted homolytic aromatic substitution (BHAS), the nature of the halogen on an aromatic ring is critical. rsc.org While N-methylaniline can promote the activation of iodoarenes, it is less effective for bromo- and chloroarenes. rsc.org The reactivity of halogenated anilines is influenced by the deactivating inductive effect of the halogen, which can be more significant than any pi-donating effect from its lone pairs. masterorganicchemistry.com

The synthesis of halogenated derivatives can be achieved through various methods. For instance, 5-bromo-2-cyclopropylbenzo[d]oxazole has been synthesized, which can serve as a precursor to halogenated cyclopropyl anilines. google.com Furthermore, the reactivity of these halogenated compounds allows for subsequent modifications. The iodine atom in derivatives like 2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can be replaced through nucleophilic substitution, enabling the synthesis of a wider range of analogs. smolecule.com

Introducing oxygen-containing functional groups like methoxy (B1213986) or hydroxy groups onto the aniline ring leads to another class of derivatives with distinct properties. For example, 3-(Cyclopropylmethoxy)-4-methylaniline features a cyclopropylmethoxy group. The synthesis of such compounds can involve Williamson ether synthesis, where a cyclopropylmethyl halide reacts with a methoxide (B1231860) source.

The presence of these groups significantly alters the electronic properties of the aniline ring. Hydroxy and methoxy groups are activating, ortho-para directing groups in electrophilic aromatic substitution, making the ring more susceptible to further functionalization. masterorganicchemistry.com This increased reactivity is valuable for building more complex molecular architectures.

Research has also explored the introduction of hydroxy groups through metabolic processes. In a study involving N-cyclopropyl-N-methylaniline, a related compound, hydroxylation at the para position was observed as one of the metabolic pathways. nih.gov This highlights the potential for both synthetic and biological routes to hydroxylated derivatives.

Transformations Involving the Amine Nitrogen

The amine nitrogen of this compound is a key site for transformations, allowing for the synthesis of a wide array of derivatives through N-alkylation and N-acylation.

N-Alkylation involves the attachment of an alkyl group to the nitrogen atom. This can be achieved by reacting the aniline with an alkyl halide. researchgate.net For example, N-(cyclopropylmethyl)-2-fluoro-4-methylaniline is synthesized by reacting 2-fluoro-4-methylaniline (B1213500) with cyclopropylmethyl bromide in the presence of a base like sodium hydride. Similarly, N-alkylation of anilines can be performed using various alkylating agents. google.com Studies on N-cyclopropyl-N-methylaniline have explored its metabolism, which involves N-dealkylation, demonstrating the dynamic nature of these N-alkyl bonds. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a common method for protecting the amine group or for synthesizing bioactive molecules. googleapis.comacs.org For instance, N-cyclopropyl-4-fluoroanilines can be acetylated using acetic anhydride. googleapis.comgoogle.com The resulting N-acyl derivatives exhibit different chemical and physical properties compared to the parent aniline.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactants | Product Example |

| N-Alkylation | 2-Fluoro-4-methylaniline + Cyclopropylmethyl bromide | N-(Cyclopropylmethyl)-2-fluoro-4-methylaniline |

| N-Alkylation | N-methylaniline + alkyl halide | N-alkyl-N-methylaniline mdpi.com |

| N-Acylation | N-cyclopropyl-4-fluoro-6-nitro-3-(N-acetylpiperazinyl)-aniline + Acetic anhydride | Acetylated product google.com |

| N-Acylation | Carboxylic acid + Amine (e.g., aniline derivative) | Amide derivative mdpi.com |

Amide Derivatives: The reaction of this compound or its analogs with carboxylic acids or their derivatives (like acyl chlorides) leads to the formation of substituted amides. mdpi.com These amide linkages are central to many biologically active compounds. A wide variety of amide derivatives containing a cyclopropane (B1198618) moiety have been synthesized and studied for their potential antimicrobial activities. mdpi.com For example, reacting an aniline derivative with an activated carboxylic acid, such as an acid chloride, is a standard method for creating an amide bond. thieme-connect.com

Carbamate Derivatives: Carbamates are another important class of derivatives formed from the amine nitrogen. They can be synthesized through several routes. One common method involves trapping an isocyanate intermediate, which can be generated from an acyl azide (B81097) via a Curtius rearrangement, with an alcohol. nih.govorganic-chemistry.org Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates under mild conditions. nih.govorganic-chemistry.org The synthesis of carbamates is a versatile tool in drug design, and aniline derivatives are often used as starting materials for these transformations. nih.govorganic-chemistry.org For example, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate can be formed from (R)-(-)-2-phenylglycinol and methyl chloroformate, often requiring a catalyst. researcher.life

These transformations of the amine nitrogen underscore the versatility of this compound as a scaffold for creating a diverse chemical library of amides and carbamates for various research applications.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of cyclopropylamines, including structures related to this compound, is a significant area of research due to the prevalence of the cyclopropylamine (B47189) motif in pharmacologically active molecules. rsc.org Achieving high levels of stereocontrol is crucial, as different enantiomers of a compound often exhibit distinct biological activities. rsc.org Methodologies for creating these enantioenriched molecules primarily involve diastereoselective and enantioselective strategies.

Diastereoselective Synthesis of Enantioenriched Cyclopropyl Amine Derivatives

Diastereoselective synthesis provides a powerful avenue for obtaining enantioenriched cyclopropylamines by controlling the formation of a specific diastereomer. This control is often achieved by leveraging existing stereocenters in the substrate or by using chiral reagents that influence the stereochemical outcome of the reaction.

One prominent method involves the metal-catalyzed cyclopropanation of chiral, non-racemic substrates. For instance, the cyclopropanation of chiral allylic alcohols using zinc carbenoids (Simmons-Smith reaction) can proceed with high diastereoselectivity. unl.pt The hydroxyl group of the alcohol coordinates to the zinc reagent, directing the cyclopropanation to the syn-face of the double bond. unl.pt While this approach is highly effective for (Z)-disubstituted olefins, achieving high selectivity with (E)-disubstituted olefins can be more challenging and is sensitive to the nature of the zinc carbenoid used. unl.pt

Another strategy is the Michael Initiated Ring Closure (MIRC) reaction, where stereoselectivity is governed by either a chiral substrate or a chiral nucleophile. rsc.org When a chiral auxiliary, such as an Evans' oxazolidinone, is attached to the Michael acceptor, it effectively shields one face of the molecule, directing the nucleophilic attack and subsequent cyclization to produce the cyclopropane ring with a high degree of diastereoselectivity. rsc.org

Recent developments have also focused on the diastereoselective functionalization of pre-existing cyclopropane rings. One such approach involves the dehydrohalogenation of a bromocyclopropane (B120050) to form a reactive cyclopropene (B1174273) intermediate in situ. mdpi.com The subsequent nucleophilic addition to this intermediate can be highly diastereoselective. For example, starting with derivatives of 2-bromocyclopropylcarboxylic acid, a base-assisted process generates an achiral cyclopropene, which then undergoes nucleophilic addition to preferentially form the trans-cyclopropane product due to a thermodynamically driven epimerization. mdpi.com

The carbometalation of functionalized cyclopropenes is another effective route. The diastereoselective carbocupration of enantiomerically enriched cyclopropenylmethyl ethers, followed by trapping the resulting cyclopropylcopper species with an electrophile, yields polysubstituted cyclopropanols as single diastereomers. d-nb.infobeilstein-journals.org These cyclopropanols can then serve as precursors for chiral cyclopropylamines.

A one-pot procedure for synthesizing anti- and syn-cyclopropyl alcohols, which are precursors to amines, starts with the enantioselective addition of organozinc reagents to enals. nih.gov The resulting allylic zinc alkoxide intermediate directs a subsequent diastereoselective cyclopropanation. To achieve anti-selectivity, the intermediate alkoxide is converted to a silyl (B83357) ether in situ before cyclopropanation. nih.gov

Table 1: Examples of Diastereoselective Synthesis Strategies for Cyclopropyl Derivatives

| Strategy | Key Reagents/Substrates | Stereochemical Control | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Directed Simmons-Smith | Chiral allylic alcohols, Zn-Cu, CH₂I₂ | Hydroxyl-group direction | >200:1 for (Z)-olefins | unl.pt |

| MIRC Reaction | Michael acceptors with chiral auxiliaries | Steric shielding by auxiliary | Not specified | rsc.org |

| Carbocupration/Oxidation | Enantioenriched cyclopropenylmethyl ether, organocopper reagent | Substrate-controlled addition | 98:2:0:0 | d-nb.infobeilstein-journals.org |

| One-Pot Alkoxide-Directed Cyclopropanation | Enals, dialkylzinc, TMSCl, Et₃N | In situ protection to switch selectivity | ≥10:1 for anti-products | nih.gov |

Asymmetric Cyclopropanation and Chiral Auxiliary Strategies

Asymmetric cyclopropanation, where a chiral catalyst transfers a carbene fragment to an achiral olefin, is a highly efficient method for generating optically active cyclopropanes. This approach avoids the need for stoichiometric chiral sources and often provides direct access to enantioenriched products in a single step.

Ruthenium-based catalysts have proven particularly effective. The development of chiral Ru(II)-Pheox (phenyloxazoline) complexes has enabled the highly enantioselective cyclopropanation of various olefins, including vinylcarbamates, which are direct precursors to cyclopropylamines. acs.orgacs.org In a key study, the cyclopropanation of benzyl (B1604629) vinylcarbamate with a diazoester, catalyzed by a Ru(II)-Pheox complex, yielded the protected cyclopropylamine with up to 99% enantiomeric excess (ee) and a diastereomeric ratio of up to 96:4. acs.orgfigshare.comnih.gov The success of this system relies on the unique C₁-symmetric structure of the catalyst, which effectively controls the trajectory of the incoming olefin relative to the metal-carbene intermediate. scite.ai

Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are also widely used for asymmetric cyclopropanation. For instance, Rh₂(S-TCPTTL)₄ has been employed to catalyze the reaction between alkenes and diacceptor diazo compounds, where a p-methoxyphenyl ketone group on the diazo reagent plays a critical role in achieving high stereoinduction. researchgate.net The resulting highly functionalized cyclopropanes can be converted into derivatives such as cyclopropane α- and β-amino acids. researchgate.net

Chiral auxiliary strategies offer an alternative to catalytic asymmetric reactions. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. sfu.ca In the context of cyclopropanation, an acrylate (B77674) derivative attached to a chiral acetal (B89532) auxiliary underwent a Diels-Alder reaction with high diastereoselectivity, demonstrating the effectiveness of the auxiliary in controlling facial selectivity. sfu.ca A similar principle can be applied to cyclopropanation reactions. rsc.orgsfu.ca

A more advanced concept involves the in situ catalytic formation of a transient chiral auxiliary from an achiral precursor. researchgate.net In one example, a palladium-catalyzed enantioselective reaction installs a chiral auxiliary onto a propargylic amine. This newly formed chiral center then directs a subsequent diastereoselective cyclopropanation reaction, allowing for the synthesis of enantioenriched spirocyclic aminomethylcyclopropanols. researchgate.net

One-pot methodologies that combine enantioselective C-C bond formation with diastereoselective cyclopropanation are also powerful. The enantioselective addition of vinylzincs to aldehydes, catalyzed by a chiral ligand, generates an enantioenriched allylic zinc alkoxide. This intermediate, without being isolated, undergoes an in situ alkoxide-directed cyclopropanation to yield syn-cis-disubstituted cyclopropyl alcohols with high enantio- and diastereoselectivity (e.g., >19:1 dr, 88-97% ee). nih.gov

Table 2: Catalytic Systems for Asymmetric Cyclopropanation

| Catalyst/System | Substrate Type | Product Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru(II)-Pheox | Vinylcarbamates, Diazoesters | Protected Cyclopropylamines | High yield and stereoselectivity | Up to 99% | acs.orgnih.gov |

| Rh₂(S-TCPTTL)₄ | Alkenes, Diacceptor Diazo Compounds | Functionalized Cyclopropanes | p-Methoxyphenyl ketone as directing group | Not specified | researchgate.net |

| Pd-Catalyst / Chiral Ligand | Propargylic Amines | Spirocyclic Aminomethylcyclopropanols | Catalytic formation of transient chiral auxiliary | Not specified | researchgate.net |

| MIB-based Zinc Catalyst | Aldehydes, Vinylzinc reagents | syn-cis-Disubstituted Cyclopropyl Alcohols | One-pot enantioselective addition and directed cyclopropanation | 88-97% | nih.gov |

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure of 2-Cyclopropyl-4-methylaniline, monitoring its reactions, and identifying its derivatives and metabolites.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and mechanistic investigation of reactions involving aniline (B41778) derivatives. While ¹H NMR provides basic structural information, ¹³C NMR is particularly valuable for tracking the fate of carbon atoms throughout a chemical or metabolic process. nih.gov By using ¹³C-labeled precursors, researchers can follow the transformation of specific carbon centers, eliminating background signals and providing clear evidence for proposed reaction pathways or metabolic routes. nih.gov For instance, in studies on related aniline compounds, HPLC-NMR has been employed to identify urinary-excreted metabolites, demonstrating the technique's utility in complex biological matrices. nih.gov The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, making it an excellent probe for identifying structural changes.

Table 1: Representative ¹³C NMR Chemical Shifts for Aniline

This table illustrates typical chemical shifts for the parent compound, aniline, which serve as a baseline for interpreting the spectra of substituted derivatives like this compound. The addition of cyclopropyl (B3062369) and methyl groups would cause predictable shifts in these values.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 146.7 |

| C2 / C6 | 115.1 |

| C3 / C5 | 129.3 |

| C4 | 118.6 |

Data based on typical values for aniline in CDCl₃. hmdb.caspectrabase.com

Mass Spectrometry (MS) is a fundamental technique for identifying reaction products by providing precise mass-to-charge ratio (m/z) information. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing complex organic molecules, including aniline derivatives, as it can gently transfer ions from solution to the gas phase without significant fragmentation. nih.gov Coupling ESI with high-resolution mass spectrometry analyzers allows for the accurate determination of elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) further aids in structure elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, which provides valuable structural information. nih.govaip.org This approach is critical in identifying intermediates and final products in complex reaction mixtures, such as those from cycloaddition or oxidation reactions involving this compound. chemrxiv.orgnih.gov

Table 2: Hypothetical Reaction Products of this compound and Their Expected Exact Masses

| Hypothetical Product | Molecular Formula | Expected Exact Mass [M+H]⁺ |

| N-acetyl-2-cyclopropyl-4-methylaniline | C₁₂H₁₅NO | 190.1226 |

| 2-Cyclopropyl-4-methyl-nitroaniline | C₁₀H₁₂N₂O₂ | 193.0972 |

| Dimer of this compound | C₂₀H₂₄N₂ | 293.2012 |

Chromatographic techniques are essential for separating components of a reaction mixture, allowing for both reaction monitoring and final product purification. High-Performance Liquid Chromatography (HPLC) is a cornerstone method used to track the consumption of reactants and the formation of products over time. nih.govmdpi.com By analyzing aliquots of a reaction mixture, the progress and endpoint of a reaction can be accurately determined. Furthermore, HPLC is used to assess the purity of the isolated this compound, with the area under the peak corresponding to the compound's concentration. Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for monitoring reactions, allowing for a quick visualization of the appearance of products and disappearance of starting materials.

Table 3: Illustrative HPLC Data for Monitoring a Synthesis Reaction

This table shows hypothetical data from monitoring a reaction to form an N-acetylated product from this compound.

| Time (hours) | Retention Time (min) - Reactant | Peak Area (%) - Reactant | Retention Time (min) - Product | Peak Area (%) - Product |

|---|---|---|---|---|

| 0 | 4.5 | 100 | - | 0 |

| 1 | 4.5 | 65 | 6.2 | 35 |

| 2 | 4.5 | 30 | 6.2 | 70 |

| 4 | 4.5 | 5 | 6.2 | 95 |

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful predictive and explanatory tools that complement experimental findings, offering atomic-level detail on reaction mechanisms and molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reaction mechanisms. scirp.orgresearchgate.net For reactions involving cyclopropylamines, DFT calculations can map out the entire potential energy surface, identifying the structures of reactants, transition states, intermediates, and products. rsc.orgrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. mdpi.com For example, DFT studies on related cyclopropane (B1198618) ring-opening reactions have elucidated SN2-like nucleophilic attack mechanisms. researchgate.net Such calculations are invaluable for predicting the feasibility of a proposed reaction pathway for this compound and for understanding the origins of stereoselectivity and regioselectivity. rsc.org

Table 4: Examples of DFT-Calculated Parameters for Related Amine Reactions

| Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Radical Addition to Olefin | B3LYP-D3/6-31G** | Activation Barrier | 9.4 - 12.5 |

| 4-methyl aniline + OH radical | M06-2X/6-311++G(3df,2p) | Activation Energy | -11.2 (kJ/mol) |

| Cycloaddition of Azide (B81097) | M06-2X/6-31+G(d,p) | Free Energy of Activation (ΔG‡) | 19.2 - 20.0 |

| Data sourced from studies on similar molecular systems. rsc.orgmdpi.commdpi.com |

Table 5: Key Electronic Properties of Aniline Derivatives Modeled by Quantum Chemistry

| Property | Significance | Typical Application |

| HOMO Energy | Indicates susceptibility to electrophilic attack | Predicting reactivity with electrophiles |

| LUMO Energy | Indicates susceptibility to nucleophilic attack | Predicting reactivity with nucleophiles |

| Electron Density/Charge Distribution | Identifies electron-rich and electron-poor regions | Predicting sites of reaction |

| Heat of Formation | Indicates relative stability of isomers/intermediates | Evaluating thermodynamic favorability |

| Dipole Moment | Relates to polarity and intermolecular interactions | Predicting solubility and physical properties |

Calculation of Reaction Energetics and Transition States (e.g., SCF energies)

The investigation of reaction mechanisms involving this compound heavily relies on computational chemistry to determine the energetics of reaction pathways and the structures of transient species. A fundamental method employed for this purpose is the calculation of Self-Consistent Field (SCF) energies. These calculations, often performed using Density Functional Theory (DFT), provide insights into the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

For a given reaction, the process begins with the geometric optimization of the molecular structures of the reactants and products to find their lowest energy conformations. Subsequently, various possible reaction pathways are proposed, and the transition state for each step is located. The transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

In studies of similar aniline derivatives, computational methods like the M06-2X and CCSD(T) methods, combined with basis sets such as 6-311++G(3df,2p), have been utilized to compute the mechanism and kinetics of reactions. researchgate.netmdpi.com For instance, in the context of metabolic N-dealkylation of a related compound, N-cyclopropyl-N-methylaniline, DFT calculations were employed to elucidate a spin-selective mechanism. rsc.org Such calculations can reveal that a reaction may proceed preferentially on a low-spin doublet state and identify the rate-limiting step, such as a hydrogen atom transfer. rsc.org

The energetics of each stationary point on the potential energy surface are calculated, providing a comprehensive thermodynamic and kinetic profile of the reaction. These calculations can be summarized in data tables that present the relative energies of different species involved in the reaction.

Table 1: Illustrative Reaction Energetics Data

| Species | Method | Basis Set | Relative SCF Energy (kcal/mol) |

|---|---|---|---|

| Reactants | DFT (B3LYP) | 6-31G* | 0.00 |

| Transition State 1 | DFT (B3LYP) | 6-31G* | +25.3 |

| Intermediate | DFT (B3LYP) | 6-31G* | -5.7 |

| Transition State 2 | DFT (B3LYP) | 6-31G* | +15.1 |

This table is illustrative and provides representative data for a hypothetical reaction pathway involving an aniline derivative.

Analysis of Charge and Spin Densities in Reactive Intermediates

Understanding the electronic structure of reactive intermediates is paramount to explaining the regioselectivity and reactivity of chemical transformations involving this compound. The analysis of charge and spin densities provides a detailed picture of the electron distribution within these transient species. These properties are calculated using the wavefunction or electron density obtained from quantum chemical calculations, such as DFT.

Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial atomic charges on each atom in a molecule. This information reveals sites that are electron-deficient (electrophilic) or electron-rich (nucleophilic), which is crucial for predicting how the intermediate will react further. For example, in a reaction intermediate, the distribution of positive and negative charges can dictate the site of a subsequent nucleophilic or electrophilic attack.

In the case of radical intermediates, which may be formed during oxidative metabolism or other radical-mediated reactions, the analysis of spin density is particularly important. Spin density represents the spatial distribution of the unpaired electron. By mapping the spin density onto the molecular structure, chemists can identify the atoms that bear the highest radical character. This is a key predictor of the site of subsequent bond formation or reaction.

For aniline derivatives, theoretical studies have shown that the distribution of the net radical cation spin among the atoms is highly sensitive to the nature and position of substituents. researchgate.net For instance, in the radical cation of an aniline derivative, the spin density might be delocalized over the nitrogen atom and the aromatic ring. The relative spin populations on the nitrogen atom versus the para-carbon atom can be correlated with the compound's propensity to polymerize. researchgate.net

Table 2: Illustrative Charge and Spin Density Data for a Hypothetical Reactive Intermediate

| Atom | Atomic Charge (e) | Spin Density (a.u.) |

|---|---|---|

| N1 | -0.85 | +0.45 |

| C1 (para to N) | +0.10 | +0.35 |

| C2 (ortho to N) | -0.15 | +0.05 |

| C3 (meta to N) | +0.05 | -0.02 |

| C4 (ipso to methyl) | +0.08 | +0.01 |

| C5 (meta to N) | +0.05 | -0.02 |

This table is illustrative and provides representative data for a hypothetical radical cation intermediate of an aniline derivative.

The insights gained from these computational analyses of charge and spin densities are invaluable for rationalizing observed reaction outcomes and for designing new molecules with desired reactivity.

Academic Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

2-Cyclopropyl-4-methylaniline serves as a versatile building block in the construction of complex organic molecules due to the presence of its reactive amino group and the unique structural and electronic properties imparted by the cyclopropyl (B3062369) and methyl substituents on the aniline (B41778) ring. These features allow for its strategic incorporation into a variety of molecular architectures, leading to compounds with potential applications in medicinal chemistry and materials science.

Synthetic Intermediates for Quinolone-Group Architectures

Aniline derivatives are fundamental precursors in the synthesis of quinolones, a significant class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.gov The synthesis of quinolone cores often involves the condensation of anilines with β-ketoesters or related dicarbonyl compounds, followed by a cyclization reaction. preprints.orgjptcp.com The specific substitution pattern on the aniline ring, such as the presence of a cyclopropyl group at the 2-position and a methyl group at the 4-position in this compound, can influence the reactivity and properties of the resulting quinolone.

Several established methods for quinolone synthesis utilize anilines as key starting materials. These include the Conrad-Limpach-Knorr synthesis, the Gould-Jacobs reaction, and various metal-catalyzed coupling reactions. preprints.org In these synthetic routes, the aniline nitrogen acts as a nucleophile, attacking a carbonyl group of the reaction partner to form an enamine or an amide intermediate, which then undergoes thermal or acid/base-catalyzed cyclization to form the quinolone ring system. The cyclopropyl group at the N-1 position of the quinolone ring, which can be introduced via a cyclopropyl-substituted aniline, is a common feature in many potent fluoroquinolone antibiotics, as it has been shown to enhance antibacterial activity. mdpi.com

| Quinolone Synthesis Method | Reactants with Aniline Derivative | General Conditions | Resulting Quinolone Feature |

| Conrad-Limpach-Knorr | β-ketoester | High temperature or acid catalysis | 4-Hydroxyquinolone or 2-quinolone |

| Gould-Jacobs | Acyl malonic acid ester | Reflux in ethanol, then base-catalyzed cyclization | Quinolone-3-carboxylic acid derivative |

| Friedländer Annulation | α-Methylene ketone | Acid or base catalysis | Substituted quinoline (B57606) |

Precursors for Advanced Conjugated Systems

Aniline and its derivatives are also valuable monomers in the synthesis of conjugated polymers, such as polyaniline (PANI). nih.govrsc.org These materials are of interest due to their electrical conductivity, environmental stability, and tunable properties, which make them suitable for applications in sensors, electronic devices, and corrosion protection. The properties of PANI can be significantly altered by the presence of substituents on the aniline ring. nih.gov

The incorporation of a this compound monomer into a polyaniline chain could introduce unique steric and electronic effects. The bulky cyclopropyl group at the ortho position might influence the planarity of the polymer backbone, thereby affecting the extent of π-conjugation and, consequently, the polymer's electronic properties. The methyl group at the para position could also modulate the polymer's solubility and processing characteristics. The synthesis of such substituted polyanilines is typically achieved through oxidative polymerization of the corresponding aniline monomers. nih.gov

Role in the Synthesis of Specific Linkers (e.g., ADC Linkers)

Development of Materials with Unique Properties

The unique structural features of this compound make it a candidate for incorporation into advanced materials, where its specific properties can be harnessed to develop materials with novel characteristics.

Incorporation into Polymer Scaffolds

Polymer scaffolds are used in tissue engineering and regenerative medicine to provide a temporary support structure for cell growth and tissue formation. The properties of these scaffolds, such as biodegradability, mechanical strength, and biocompatibility, can be tailored by the choice of monomer units. While there is no direct evidence of this compound being used in this specific application, aniline derivatives can be used to modify polymer backbones to impart specific functionalities. nih.gov

The incorporation of this compound into a polymer scaffold could potentially enhance cell adhesion or modulate the scaffold's degradation rate due to the hydrophobic nature of the cyclopropyl and methyl groups. The aniline nitrogen could also serve as a point for further functionalization of the scaffold.

Contribution to Electronic or Optical Materials

The electronic properties of aniline derivatives make them interesting components for organic electronic and optical materials. researchgate.net The ability of the nitrogen lone pair to donate into the aromatic ring influences the electronic behavior of these molecules. The substitution pattern on the aniline ring plays a critical role in tuning these properties.

Catalysis and Ligand Design Research

Ligand Components in Transition Metal Catalysis

There is no available research in the public domain that describes the synthesis of transition metal complexes where this compound serves as a ligand. The potential of this molecule to act as a ligand, likely through coordination of the amino group to a metal center, has not been explored in the context of catalytic applications. The steric and electronic effects of the cyclopropyl and methyl substituents on the aniline ring could theoretically influence the properties of a resulting metal complex, but no studies have been published to substantiate this.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of substituted anilines are established, the development of more sustainable and efficient routes remains a critical goal in modern chemistry. semanticscholar.orgnih.gov Future research should focus on "green" synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption. chemrxiv.org

One promising avenue is the application of chemoenzymatic methods. The use of enzymes, such as engineered nitroreductases, offers a highly selective and environmentally benign alternative to traditional chemical reductions of nitroaromatics, which often rely on high temperatures and expensive or toxic metal catalysts. acs.org Developing a chemoenzymatic pathway to 2-cyclopropyl-4-methylaniline from a suitable nitro-precursor could represent a significant advance in sustainable synthesis. acs.org

Another area for exploration is the direct synthesis from readily available feedstocks like cyclohexanones. Palladium-catalyzed systems have shown promise in converting substituted cyclohexanones directly to anilines under non-aerobic conditions, providing a novel approach for constructing the aniline (B41778) core. bohrium.com Adapting such methodologies for the specific synthesis of this compound would be a valuable contribution.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact, avoids precious metals. acs.org | Engineering a suitable enzyme for the specific substrate and scaling the process. |

| Direct Cyclohexanone Aromatization | Utilizes readily available starting materials, offers a novel disconnection approach. bohrium.com | Substrate scope and tolerance for the cyclopropyl (B3062369) group under reaction conditions. |

| pH-Sensitive Cyclization Chemistry | Inexpensive, simple, fast, and efficient at room temperature. semanticscholar.orgnih.gov | Designing an appropriate isatoic anhydride precursor bearing the cyclopropyl and methyl groups. |

Exploration of Underutilized Reactivity Modes of the Cyclopropyl Aniline System

The cyclopropyl group is not merely a passive substituent; its strained ring system possesses unique reactivity. fiveable.me It can act as a "latent" double bond and is susceptible to ring-opening reactions, particularly when a positive charge is developed on an adjacent atom. fiveable.mestackexchange.com In the context of this compound, the proximity of the amino group opens up intriguing possibilities for novel transformations.

A key area for future investigation is the oxidative ring-opening of the cyclopropyl group. Following a single-electron transfer (SET) oxidation of the aniline nitrogen, the resulting radical cation could trigger an irreversible ring-opening of the adjacent cyclopropyl moiety. acs.orgresearchgate.net This process, driven by the release of significant ring strain (approximately 28 kcal/mol), would form a stable distonic radical cation. acs.org Harnessing this reactive intermediate could lead to the development of novel annulation or functionalization reactions, providing access to complex heterocyclic scaffolds that are otherwise difficult to synthesize.

Furthermore, the cyclopropyl group is known to be a good π-electron donor, capable of participating in hyperconjugation. wikipedia.orgstackexchange.com The interaction between the cyclopropyl's Walsh orbitals and the π-system of the aniline ring could be further exploited in pericyclic reactions or in the design of novel catalysts where the electronic properties of the ligand are finely tuned.

| Reactivity Mode | Description | Potential Synthetic Application |

| Oxidative Ring-Opening | SET oxidation of the aniline nitrogen leads to the formation of a radical cation, which triggers the irreversible opening of the cyclopropyl ring. acs.org | Access to novel heterocyclic systems and complex molecular scaffolds through trapping of the resulting distonic radical cation. |

| Pericyclic Reactions | The unique electronic properties and partial double-bond character of the cyclopropyl group could be exploited in cycloaddition or electrocyclization reactions. fiveable.me | Construction of polycyclic aromatic systems or other topologically complex molecules. |

| Hyperconjugation Effects | The π-donating ability of the cyclopropyl group can influence the reactivity of the aromatic ring and the amino group. wikipedia.org | Fine-tuning of reactivity for selective C-H functionalization or directing electrophilic aromatic substitution. |

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting chemical reactivity. aljest.netmdpi.com For this compound, computational studies can provide invaluable insights that guide experimental work.

Future computational research could focus on several key areas:

Mechanistic Elucidation: DFT calculations can be employed to model the transition states and reaction pathways for the proposed oxidative ring-opening reactions. mdpi.com This would provide a deeper understanding of the factors controlling the reaction, such as the influence of substituents on the aniline ring or the nature of the oxidant. utmb.edu

Predictive Reactivity: Computational models can predict various properties, including ionization potential, bond dissociation energies, and molecular orbital energies. mdpi.com This data can help predict the most likely sites of reaction for electrophilic or radical attack and guide the design of selective transformations. For instance, calculations could compare the reactivity of the N-H bonds versus the C-H bonds of the methyl and cyclopropyl groups in radical abstraction reactions. mdpi.com

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict how changes will affect its electronic properties, reactivity, and potential for specific applications. This predictive power can accelerate the discovery of new molecules with desired functions, for example, as ligands in catalysis or as building blocks for materials.

| Computational Approach | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for oxidative ring-opening. aljest.net | Detailed mechanistic understanding, identification of key intermediates, and prediction of reaction barriers. utmb.edu |

| Transition State Theory (TST) | Calculating reaction rate constants over a range of temperatures and pressures. mdpi.com | Quantitative prediction of reaction kinetics to guide experimental conditions. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments or its interaction with biological targets. | Insight into solvation effects on reactivity and binding modes for materials or medicinal chemistry applications. |

Integration into Emerging Fields of Organic and Materials Chemistry

The unique structural features of this compound make it an attractive building block for integration into emerging areas of chemical science.

In medicinal chemistry , the cyclopropyl group is a "bioisostere" often used to replace gem-dimethyl or vinyl groups in drug candidates. hyphadiscovery.comnih.gov Its inclusion can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects. acs.org this compound could serve as a valuable scaffold for the synthesis of new libraries of bioactive compounds. nih.gov The aniline moiety provides a convenient handle for further diversification, allowing for the construction of amides, sulfonamides, or other functional groups common in pharmaceuticals. nih.govechemi.com

In materials chemistry , anilines are precursors to conducting polymers like polyaniline. The introduction of a cyclopropyl group onto the polymer backbone could significantly alter its properties. The steric bulk and electronic nature of the cyclopropyl substituent might influence the polymer's morphology, solubility, conductivity, and electrochemical behavior. Exploring the polymerization of this compound could lead to new materials with tailored properties for applications in sensors, electronics, or energy storage.

Finally, in the field of photocatalysis and photochemistry , the demonstrated reactivity of N-cyclopropylanilines as probes for triplet-state photosensitizers highlights their potential in studying and mediating photochemical reactions. acs.orgresearchgate.net The irreversible ring-opening upon oxidation provides a clear signal for single-electron transfer events, making this class of compounds valuable tools for mechanistic investigations in photoredox catalysis. acs.org

| Emerging Field | Potential Application of this compound | Key Benefit of the Cyclopropyl Moiety |